![molecular formula C9H3BrF3IN2O2 B1376336 3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1237841-46-1](/img/structure/B1376336.png)

3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Übersicht

Beschreibung

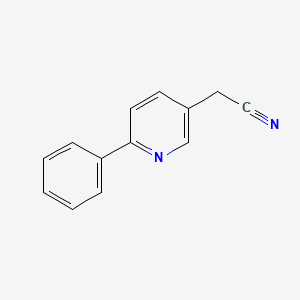

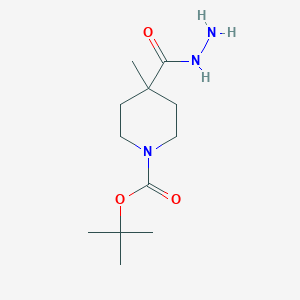

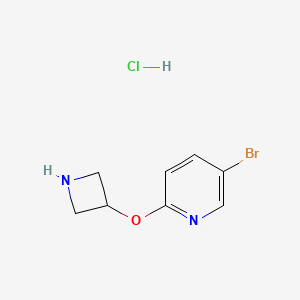

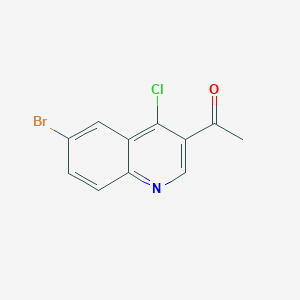

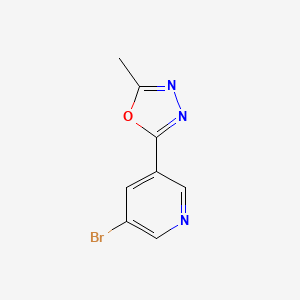

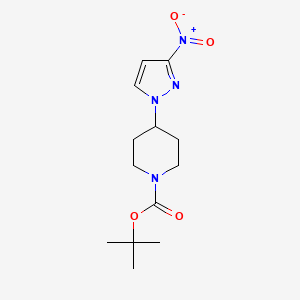

“3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H3BrF3IN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, an iodine atom, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, with a carboxylic acid group also attached to the pyridine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 434.94 g/mol. Further physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

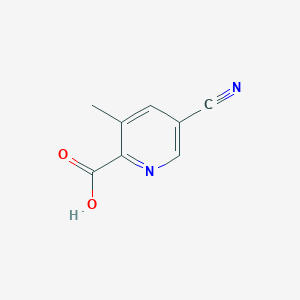

Automated Synthesis

Herath, Dahl, and Cosford (2010) developed an automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This method represents an advance in synthesizing imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a multi-step continuous flow process without intermediate isolation (Herath et al., 2010).

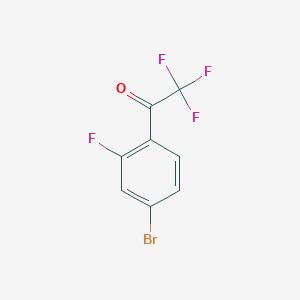

Trifluoromethylation

Zhou, Xu, and Zhang (2019) describe a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process, using anthraquinone-2-carboxylic acid as the photo-organocatalyst, efficiently produces various 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives through regioselective functionalization (Zhou et al., 2019).

Fluorocarbon Derivatives

Banks and Thomson (1984) synthesized 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives from trifluoroacetonitrile. This work highlighted reactions yielding 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid and other related compounds (Banks & Thomson, 1984).

Synthesis and Characterization

Du Hui-r (2014) focused on synthesizing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives. The study included Suzuki cross-coupling/hydrolysis reactions and insights into the reaction conditions and catalysts used (Du Hui-r, 2014).

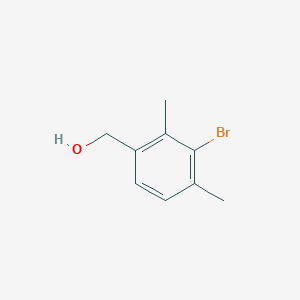

Copper-Mediated Synthesis

Zhou et al. (2016) developed a copper-mediated aerobic oxidative coupling method for synthesizing 3-bromo-imidazo[1,2-a]pyridines. This approach is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF3IN2O2/c10-6-5(8(17)18)15-7-4(9(11,12)13)1-3(14)2-16(6)7/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVNWMRCOSONCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=C(N2C=C1I)Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)